Aurein 3.3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

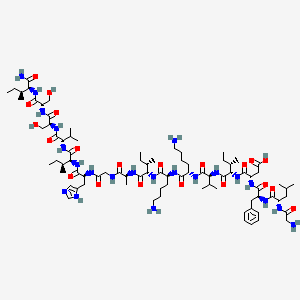

Molecular Formula |

C84H142N22O21 |

|---|---|

Molecular Weight |

1796.2 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C84H142N22O21/c1-16-46(11)66(70(88)113)103-79(122)60(41-108)99-78(121)59(40-107)100-81(124)65(45(9)10)102-83(126)68(48(13)18-3)105-76(119)57(35-52-38-89-42-91-52)94-62(110)39-90-71(114)50(15)92-82(125)67(47(12)17-2)104-73(116)54(30-24-26-32-86)95-72(115)53(29-23-25-31-85)96-80(123)64(44(7)8)101-84(127)69(49(14)19-4)106-77(120)58(36-63(111)112)98-75(118)56(34-51-27-21-20-22-28-51)97-74(117)55(33-43(5)6)93-61(109)37-87/h20-22,27-28,38,42-50,53-60,64-69,107-108H,16-19,23-26,29-37,39-41,85-87H2,1-15H3,(H2,88,113)(H,89,91)(H,90,114)(H,92,125)(H,93,109)(H,94,110)(H,95,115)(H,96,123)(H,97,117)(H,98,118)(H,99,121)(H,100,124)(H,101,127)(H,102,126)(H,103,122)(H,104,116)(H,105,119)(H,106,120)(H,111,112)/t46-,47-,48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-,66-,67-,68-,69-/m0/s1 |

InChI Key |

BLCSSLLQNKBMEL-FZGABBKISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Aurein 3.3: A Technical Guide to a Promising Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria raniformis. Belonging to the aurein family of peptides, it has garnered scientific interest for its antimicrobial properties and its intriguing ability to self-assemble into amyloid-like fibrils. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, antimicrobial activity, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant pathogens poses a significant global health threat, necessitating the exploration of alternative therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound is one such peptide, notable for its association with amyloid fibril formation, a characteristic that may be linked to its biological function and stability.

Physicochemical Properties and Structure

This compound is a 17-amino acid peptide with the primary sequence GLFDIVKKIAGHIVSSI-NH2. Its structure and key properties are summarized in the table below.

| Property | Value |

| Primary Sequence | GLFDIVKKIAGHIVSSI-NH2 |

| Molecular Formula | C₈₃H₁₄₁N₂₁O₂₁ |

| Molecular Weight | 1821.2 g/mol |

| Net Charge (pH 7) | +2 |

| Isoelectric Point (pI) | ~9.5 (Predicted) |

| Secondary Structure | α-helical in membranes, forms β-sheets in amyloid fibrils |

Recent studies using cryogenic electron microscopy (cryo-EM) have revealed that this compound can form cross-β amyloid fibrils. These fibrils are composed of kinked β-sheets, a structural motif that allows for a compact, rounded fibril architecture.[1][2][3] This ability to form amyloid structures is a key feature of this compound and is thought to be related to its mechanism of action.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound.

| Microorganism | Strain | MIC (µM) | Reference |

| Micrococcus luteus | - | ~50 | [4] |

Note: Further research is required to establish a comprehensive antimicrobial spectrum for this compound against a wider range of Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The antimicrobial mechanism of this compound, like many other AMPs, is primarily directed at the microbial cell membrane. The current understanding suggests a multi-step process that involves electrostatic attraction, membrane insertion, and disruption, ultimately leading to cell death. The amyloidogenic properties of this compound appear to play a crucial role in this process.

The proposed mechanism of action can be visualized as a signaling pathway:

The initial interaction is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon reaching a critical concentration on the membrane surface, this compound monomers are thought to self-assemble into oligomeric structures, potentially resembling the early stages of amyloid fibril formation. This aggregation is followed by the insertion of the peptide's hydrophobic residues into the lipid bilayer. This insertion disrupts the membrane integrity, possibly through a "carpet" or "toroidal pore" mechanism, leading to the formation of pores or channels. The resulting leakage of essential ions and metabolites ultimately leads to microbial cell death.

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial susceptibility testing of this compound, based on established protocols for similar antimicrobial peptides.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the solid-phase synthesis of this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Acetonitrile (ACN)

-

Solid-phase peptide synthesis vessel

-

Shaker

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Ile-OH for the C-terminus of this compound) in DMF. Add HBTU (1 equivalent) and DIPEA (2 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

Synthesized and purified this compound

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol:

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized microbial inoculum to each well of the 96-well plate containing the serially diluted peptide. Include a positive control (microbes in medium without peptide) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Directions

This compound is a fascinating antimicrobial peptide with a unique link to amyloid fibril formation. While its antimicrobial activity against Gram-positive bacteria is established, further research is needed to fully elucidate its spectrum of activity, optimize its efficacy, and understand the intricate details of its mechanism of action. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound and its analogs. Future studies should focus on expanding the antimicrobial testing to a wider panel of clinically relevant pathogens, investigating the role of fibril formation in its biological activity and potential toxicity, and exploring modifications to enhance its therapeutic potential. The continued investigation of this compound and other AMPs holds significant promise for the development of next-generation antimicrobial therapies.

References

Aurein 3.3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Southern bell frog, Litoria raniformis. Belonging to the aurein family of peptides, it exhibits a broad spectrum of biological activity, including potent antimicrobial effects against various bacterial pathogens and promising anticancer properties. This technical guide provides a detailed overview of the discovery, biochemical properties, and biological functions of this compound. It includes a compilation of its antimicrobial and cytotoxic activities, detailed experimental methodologies for its synthesis and evaluation, and an exploration of its proposed mechanisms of action, including its intriguing ability to form amyloid-like fibrils. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Discovery and Source

This compound was first identified as part of a comprehensive study of the antimicrobial peptides present in the skin secretions of Australian bell frogs, specifically the Green and Golden Bell Frog (Litoria aurea) and the Southern Bell Frog (Litoria raniformis). The initial discovery and characterization were reported by Rozek and colleagues in 2000. The peptide is expressed in the dorsal granular glands of the frog's skin and is believed to be a component of its innate immune system, providing protection against microbial pathogens in its environment.

Biological Source: Litoria raniformis (also known as Ranoidea raniformis) and Litoria aurea.

Physicochemical Properties

This compound is a 17-amino acid peptide with the sequence GLFDIVKKIAGHIVSSI. A variant with the sequence FDIVKKIAGHIVSSI has also been reported.[1] The C-terminus is amidated, a common feature in many antimicrobial peptides that enhances their stability and activity.

| Property | Value |

| Amino Acid Sequence | GLFDIVKKIAGHIVSSI-NH₂ |

| Molecular Formula | C₈₄H₁₄₁N₂₁O₂₀ |

| Molecular Weight | 1837.1 g/mol |

| Net Charge (at pH 7) | +3 |

| Theoretical pI | 10.13 |

| GRAVY (Grand Average of Hydropathicity) | 0.818 |

Biological Activity

This compound demonstrates a dual role as both an antimicrobial and an anticancer agent. Its cationic and amphipathic nature is thought to be crucial for its interaction with and disruption of microbial and cancer cell membranes.

Antimicrobial Activity

This compound exhibits activity primarily against Gram-positive bacteria. The UniProt database indicates its activity against Lactococcus lactis, Micrococcus luteus, Pasteurella multocida, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus uberis.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria

| Bacterial Strain | Gram Stain | MIC (µM) |

| Micrococcus luteus | Positive | ~50 |

| Staphylococcus aureus | Positive | Data not consistently available |

| Escherichia coli | Negative | Data not consistently available |

| Pseudomonas aeruginosa | Negative | Data not consistently available |

Anticancer Activity

Several studies have highlighted the potential of aurein peptides, including this compound, as anticancer agents. They are believed to selectively target cancer cells due to differences in membrane composition and potential, such as the higher abundance of anionic phospholipids on the outer leaflet of cancer cell membranes.

Table 2: Cytotoxic Activity (IC50) of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Various Human Cancer Cell Lines | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | LC50 values in the 10⁻⁵ - 10⁻⁴ M range have been reported for the aurein family. Specific IC50 values for this compound are not consistently available. |

Note: While the anticancer potential is established, specific and comparative IC50 values for this compound against a panel of standard cancer cell lines are not widely published.

Hemolytic Activity

A crucial aspect of the therapeutic potential of AMPs is their selectivity for target cells over host cells. Hemolytic activity against red blood cells is a key indicator of cytotoxicity.

Table 3: Hemolytic Activity of this compound

| Parameter | Value |

| HC50 (Human Erythrocytes) | Data not consistently available |

Mechanism of Action

The precise mechanisms by which this compound exerts its biological effects are multifaceted and are thought to involve both membrane-disruptive and intracellular activities.

Membrane Interaction

The initial interaction of this compound with target cells is believed to be electrostatic, driven by the attraction between the cationic peptide and the anionic components of bacterial and cancer cell membranes. This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and disruption. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model.

Induction of Apoptosis in Cancer Cells

In addition to direct membrane lysis, this compound is thought to induce programmed cell death, or apoptosis, in cancer cells. This can be triggered by the disruption of mitochondrial membranes following the peptide's entry into the cell.

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Amyloid Fibril Formation

Recent studies have revealed that this compound can self-assemble into amyloid-like fibrils. A 2022 study by Bücker et al. determined the cryogenic electron microscopy (cryo-EM) structure of these fibrils, revealing a cross-β structure with kinked β-sheets. This property is significant as it links this compound to the growing class of functional amyloids and may play a role in its biological activity and stability.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Steps:

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Ile-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA, and couple it to the deprotected resin.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Prepare Peptide Solutions: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate bacterial growth medium.

-

Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Cytotoxicity (MTT) Assay

The cytotoxic effect of this compound on cancer cells can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Future Perspectives

This compound holds considerable promise as a template for the development of new antimicrobial and anticancer drugs. Future research should focus on:

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to optimize its activity, selectivity, and stability.

-

Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways involved in its anticancer activity.

-

Formulation and Delivery: Developing effective delivery systems to enhance its bioavailability and therapeutic efficacy in vivo.

-

In Vivo Studies: Conducting comprehensive preclinical and clinical trials to evaluate its safety and efficacy in animal models and eventually in humans.

The unique properties of this compound, including its dual bioactivity and its ability to form amyloid-like structures, make it a fascinating subject for continued research and a valuable lead compound in the quest for novel therapeutic agents.

References

Aurein 3.3: A Technical Guide to its Sequence, Structure, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Southern bell frog, Ranoidea raniformis. It is a member of the aurein family of peptides, which are known for their broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview of the sequence, structure, and experimental characterization of this compound, intended for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Peptide Sequence and Physicochemical Properties

This compound is a 17-amino acid peptide with the sequence GLFDIVKKIAGHIVSSI.[1] Its primary structure is crucial for its biological activity, conferring an amphipathic character that is common among membrane-active AMPs.

| Property | Value | Reference |

| Amino Acid Sequence | GLFDIVKKIAGHIVSSI | |

| Full Name | This compound | [1] |

| Source Organism | Ranoidea raniformis (Southern bell frog) | [1] |

| Number of Residues | 17 | [1] |

| Molecular Formula | C_80_H_135_N_21_O_20 | |

| Average Molecular Weight | 1783.08 Da | |

| Theoretical pI | 9.87 | |

| Net Charge at pH 7 | +2 |

Structural Characteristics

Recent studies using cryogenic electron microscopy (cryo-EM) have revealed that this compound can self-assemble into amyloid-like fibrils.[1][2] This is a fascinating characteristic, as amyloid structures are often associated with disease, but are increasingly recognized for their functional roles in biology.

The cryo-EM structure of this compound was determined at a resolution of 3.5 Å, showing that the peptide forms cross-β fibrils.[1] A key feature of the this compound fibril structure is the presence of "kinked" β-sheets.[1][2] This arrangement consists of six peptide molecules per layer of the fibril, creating a compact and stable structure.[1][2]

While the fibrillar state is well-characterized, like many AMPs, this compound is thought to adopt an α-helical conformation in the presence of lipid membranes, a structural transition that is often linked to its membrane-disrupting antimicrobial activity. Circular dichroism (CD) spectroscopy is a key technique for studying this conformational plasticity.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent: 20% (v/v) piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Ile-OH) with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers.

-

Drying: Dry the crude peptide pellet under vacuum.

Peptide Purification: High-Performance Liquid Chromatography (HPLC)

The crude synthetic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% (v/v) TFA in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

-

Chromatography: Inject the dissolved peptide onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of this compound in different environments.

Instrumentation and Materials:

-

CD spectrometer

-

Quartz cuvette with a 1 mm path length

-

Buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Membrane-mimicking environments (e.g., SDS micelles, TFE)

Procedure:

-

Sample Preparation: Prepare a stock solution of purified this compound in the desired buffer. A typical concentration is 0.1-0.2 mg/mL.

-

Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters (e.g., wavelength range: 190-260 nm, data pitch: 1 nm, scanning speed: 100 nm/min, accumulations: 3).

-

Blank Measurement: Record the spectrum of the buffer alone as a blank.

-

Sample Measurement: Record the spectrum of the peptide solution.

-

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data to mean residue ellipticity [θ].

-

Secondary Structure Estimation: Analyze the processed spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.

Fibril Formation and Imaging: Cryogenic Electron Microscopy (Cryo-EM)

Cryo-EM is employed to visualize the fibrillar structure of this compound at high resolution.

Procedure:

-

Fibril Formation: Incubate a solution of purified this compound (e.g., 5 mg/mL in double-distilled water) at room temperature to allow for fibril formation. Monitor fibril formation using techniques like ThT fluorescence assay.

-

Grid Preparation: Apply a small volume (3-4 µL) of the fibril solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/1).

-

Plunge Freezing: Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot).

-

Data Collection: Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM). Collect a large dataset of high-resolution images.

-

Image Processing and 3D Reconstruction: Process the collected images using software for helical reconstruction (e.g., RELION) to generate a 3D map of the fibril.

-

Model Building: Build an atomic model of the this compound peptide into the cryo-EM density map.

Mechanism of Action

The primary mechanism of action for many antimicrobial peptides, including likely this compound, involves the disruption of the bacterial cell membrane. The cationic nature of the peptide facilitates its initial interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon accumulation on the membrane surface, the peptide's amphipathic structure allows it to insert into the lipid bilayer. This insertion can lead to membrane permeabilization through various proposed models, such as the "barrel-stave," "carpet," or "toroidal pore" models, ultimately resulting in leakage of cellular contents and cell death.

The ability of this compound to form amyloid-like fibrils presents an additional layer of complexity to its mechanism. It is hypothesized that fibril formation could serve as a mechanism to concentrate the peptide at the bacterial surface, act as a reservoir for active peptide, or that the fibrils themselves may possess antimicrobial properties.

Conclusion

This compound is a compelling subject for research in antimicrobial drug development due to its potent activity and intriguing structural properties. The detailed methodologies provided in this guide for its synthesis, purification, and structural characterization offer a solid foundation for further investigation into its mechanism of action and potential therapeutic applications. The dual conformational nature of this compound, existing as both a membrane-active α-helix and a stable amyloid-like fibril, highlights the complex and fascinating world of antimicrobial peptides.

References

Aurein 3.3: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. As part of the innate immune system of this amphibian, this compound exhibits a broad spectrum of activity against various pathogens. The growing threat of antibiotic resistance has intensified research into novel antimicrobial agents, with AMPs like this compound emerging as promising candidates. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, consolidating quantitative data, detailing experimental protocols, and visualizing proposed molecular interactions.

Core Mechanism of Action: Membrane Interaction and Amyloidogenesis

The primary mechanism of action for this compound, like many AMPs, involves the disruption of microbial cell membranes. However, a distinguishing feature of this compound is its propensity to form amyloid-like fibrils, a characteristic that is increasingly being linked to its antimicrobial efficacy.

Upon encountering a bacterial cell, the positively charged this compound peptide is electrostatically attracted to the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer.

A key aspect of this compound's activity is its ability to self-assemble into cross-β amyloid fibrils characterized by kinked β-sheets.[1][2][3][4] This aggregation is thought to contribute to membrane perturbation and the formation of pores or channels, leading to the leakage of essential intracellular contents and ultimately, cell death. While the precise nature of the membrane disruption is still under investigation, proposed models include the "carpet" and "toroidal pore" mechanisms.

It is important to note that while significant research has been conducted on the membrane-disrupting and amyloid-forming properties of this compound, specific intracellular signaling pathways triggered by this peptide in bacteria have not yet been fully elucidated in the current body of scientific literature. Transcriptomic and proteomic studies on bacteria treated with this compound would be invaluable in revealing downstream cellular responses and potential intracellular targets.

Quantitative Data on this compound Activity

The antimicrobial and potential anticancer activities of this compound and its analogs have been quantified using various assays. The following tables summarize the available data.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | Strain | MIC (µM) | Reference |

| Micrococcus luteus | - | ~50 | [5] |

| Staphylococcus aureus | ATCC 25923 | >128 | ResearchGate |

| Staphylococcus aureus | ATCC 29213 | >128 | ResearchGate |

| Enterococcus faecalis | ATCC 29212 | >128 | ResearchGate |

| Bacillus cereus | ATCC 14579 | 64 | ResearchGate |

Table 2: Anticancer Activity of the Aurein Peptide Family (IC50)

While specific IC50 values for this compound against cancer cell lines are not detailed in the reviewed literature, studies on the broader Aurein family indicate potential anticancer properties. For context, data for a related peptide, Aurein 1.2, is presented.

| Cell Line | Peptide | IC50 (µM) | Reference |

| Human Tumor Cell Lines (average of 57 lines) | Aurein 1.2 | Moderately cytotoxic at concentrations up to 100 µg/ml | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to characterize the activity of this compound and other antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganism (e.g., M. luteus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound peptide, lyophilized

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Peptide Preparation: Dissolve lyophilized this compound in sterile, deionized water to create a stock solution. Further dilute the stock solution in the appropriate broth medium to create a series of twofold dilutions.

-

Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Assay Setup: Add 100 µL of each peptide dilution to the wells of a 96-well plate. Add 100 µL of the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible turbidity is observed. This can be confirmed by measuring the optical density (OD) at 600 nm using a spectrophotometer.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound peptide

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of peptide that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound.

Caption: Proposed mechanism of this compound interaction with the bacterial membrane.

Caption: Hypothetical pathway of this compound amyloid fibril formation and subsequent membrane disruption.

Conclusion and Future Directions

This compound is a compelling antimicrobial peptide with a multifaceted mechanism of action centered on membrane disruption and amyloidogenesis. The quantitative data, though limited, demonstrates its efficacy against Gram-positive bacteria. The provided experimental protocols offer a foundation for further investigation into its therapeutic potential.

Future research should focus on several key areas to fully unlock the potential of this compound as a therapeutic agent. A broader screening against a diverse panel of pathogenic bacteria, fungi, and viruses is necessary to establish its full antimicrobial spectrum. More in-depth studies into its anticancer activity, including the determination of IC50 values against various cancer cell lines, are warranted. Crucially, elucidating the specific intracellular signaling pathways affected by this compound through transcriptomic and proteomic analyses will provide a more complete picture of its mechanism of action and may reveal novel therapeutic targets. A deeper understanding of the interplay between its amyloidogenic properties and antimicrobial activity will be pivotal in the design of more potent and selective this compound-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring pathological link between antimicrobial and amyloid peptides - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00878A [pubs.rsc.org]

- 3. Antimicrobial Properties of Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cryo-EM structures of two amphibian antimicrobial cross-β amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

Aurein 3.3: An In-Depth Technical Guide to its Antimicrobial Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Southern bell frog, Litoria raniformis. Like many AMPs, it represents a promising candidate for the development of novel anti-infective agents due to its broad-spectrum antimicrobial potential and unique mechanism of action. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, detailing its known spectrum of activity, mechanism of action, and the experimental protocols used to characterize its efficacy.

Antimicrobial Activity Spectrum

The antimicrobial activity of this compound has been primarily characterized against bacteria. While extensive quantitative data for a wide range of microorganisms remains to be fully elucidated in publicly available literature, existing studies indicate a moderate level of activity, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and related peptides from the Aurein family. It is important to note that specific data for this compound is limited, and therefore, data for the broader Aurein family is included for comparative purposes.

| Peptide | Microorganism | Strain | MIC (µM) | Citation(s) |

| This compound | Micrococcus luteus | - | ~50 | [1] |

| Aurein 1.2 | Enterococcus faecalis | ATCC 29212 | 16 | [2] |

| Aurein 1.2 | Staphylococcus aureus | ATCC 25923 | 32 | [3] |

| Aurein 1.2 | Staphylococcus epidermidis | ATCC 12228 | 16 | [2] |

| Aurein 1.2 | Streptococcus pyogenes | ATCC 19615 | 8 | [2] |

| Aurein 1.2 | Escherichia coli | ATCC 25922 | >128 | [3] |

| Aurein 1.2 | Pseudomonas aeruginosa | ATCC 27853 | >128 | [3] |

| Aurein 2.2 | Bacillus subtilis | ATCC 6633 | 8 | [4] |

| Aurein 2.3 | Bacillus subtilis | ATCC 6633 | 8 | [4] |

Note: The antimicrobial activity of peptides can be influenced by the specific assay conditions, including the broth composition and the initial inoculum size.

Mechanism of Action

The primary mechanism of action for this compound and other Aurein peptides is the disruption of the microbial cell membrane. This interaction is driven by the peptide's cationic and amphipathic properties, which facilitate its binding to the negatively charged components of microbial membranes, such as phospholipids.

The prevailing models for the membrane-disrupting action of Aurein peptides are the "carpet" and "toroidal pore" models.

-

Carpet Model: In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis.

-

Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore where the water core is lined by both the peptides and the lipid head groups. This pore formation disrupts the membrane potential and allows for the leakage of cellular contents, ultimately leading to cell death.

Due to this direct physical disruption of the cell membrane, the mechanism of action of this compound does not appear to involve complex intracellular signaling pathways. The following diagram illustrates the proposed membrane disruption process.

Mechanism of this compound membrane disruption.

Experimental Protocols

The following sections detail the standard methodologies used to determine the antimicrobial activity of peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.

Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Peptide Preparation: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Incubation: An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a follow-up to the MIC assay.

Workflow for MBC determination.

Detailed Protocol:

-

Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth is plated onto a suitable agar medium.

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Anti-Biofilm Assay (Crystal Violet Method)

This assay is used to quantify the ability of an antimicrobial peptide to inhibit biofilm formation or to eradicate pre-formed biofilms. The crystal violet stain binds to the polysaccharide matrix of the biofilm.

Workflow for Crystal Violet Anti-Biofilm Assay.

Detailed Protocol:

-

Biofilm Formation: A bacterial suspension is incubated in a 96-well plate to allow for biofilm formation. For inhibition assays, the peptide is added at the beginning of the incubation period. For eradication assays, the peptide is added to pre-formed biofilms.

-

Washing: After incubation, the planktonic cells are removed by gentle washing.

-

Staining: A solution of crystal violet is added to each well to stain the biofilm matrix.

-

Washing: Excess stain is removed by washing.

-

Solubilization: The stain bound to the biofilm is solubilized using a suitable solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: The amount of biofilm is quantified by measuring the absorbance of the solubilized stain at a specific wavelength (typically 570-595 nm).

Conclusion

This compound is an antimicrobial peptide with a demonstrated, albeit moderately potent, activity against Gram-positive bacteria. Its mechanism of action is characteristic of many cationic AMPs, involving the direct disruption of the microbial cell membrane. While the currently available quantitative data on its full antimicrobial spectrum is limited, the established protocols for assessing antimicrobial efficacy provide a clear framework for further investigation. Future research should focus on expanding the quantitative analysis of this compound's activity against a broader range of clinically relevant pathogens, including multi-drug resistant strains, as well as exploring its potential in anti-biofilm and antiviral applications. Such studies will be crucial in determining the therapeutic potential of this compound as a next-generation anti-infective agent.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurein 3.3: A Technical Guide to its Anticancer Properties

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria raniformis. Like many other AMPs, this compound has demonstrated a broad spectrum of activity, not only against various bacterial pathogens but also exhibiting promising anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential, focusing on its mechanism of action, available quantitative data, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Physicochemical Properties and Structure

This compound is a relatively small peptide, a characteristic that can be advantageous for therapeutic development, potentially offering better tissue penetration. In solution, this compound can adopt an α-helical conformation, a common structural motif for many membrane-active peptides.[1] Recent studies using cryogenic electron microscopy (cryo-EM) have revealed that this compound can self-assemble into cross-β amyloid fibrils characterized by kinked β-sheets.[2][3][4] This structural plasticity may play a role in its biological activity and interaction with cell membranes.

Mechanism of Anticancer Activity

The primary mechanism by which this compound and other cationic anticancer peptides (ACPs) exert their cytotoxic effects is through direct interaction with the cancer cell membrane. This selectivity for cancer cells over normal cells is attributed to differences in their membrane composition and properties.

2.1. Preferential Interaction with Cancer Cell Membranes

Cancer cell membranes typically exhibit a higher net negative charge compared to the electrically neutral outer leaflet of normal mammalian cell membranes.[5][6] This is due to an increased surface exposure of anionic molecules such as phosphatidylserine (PS) and O-glycosylated mucins.[5] The cationic nature of this compound facilitates a strong electrostatic attraction to these negatively charged cancer cell surfaces, representing the initial step in its anticancer activity.

2.2. Membrane Permeabilization and Disruption

Following the initial electrostatic binding, the amphipathic nature of this compound allows it to insert into the lipid bilayer of the cancer cell membrane. This insertion disrupts the membrane integrity, leading to the formation of pores or channels. Several models have been proposed for membrane disruption by AMPs, including the "barrel-stave," "toroidal pore," and "carpet" models.[5] While the precise mechanism for this compound is not definitively established, the outcome is an increase in membrane permeability, leading to the leakage of essential intracellular contents and ultimately, cell lysis.

2.3. Induction of Apoptosis

Beyond direct membrane lysis, there is evidence to suggest that this compound can induce programmed cell death, or apoptosis, in cancer cells.[1] After crossing the cell membrane, the peptide can interact with intracellular targets, including mitochondria. Disruption of the mitochondrial membrane potential can trigger the release of pro-apoptotic factors like cytochrome c, leading to the activation of the caspase cascade and subsequent execution of the apoptotic program.

Quantitative Data on Anticancer Activity

While the anticancer potential of the Aurein peptide family is recognized, specific quantitative data for this compound remains limited in publicly available literature. The following table summarizes the available data. Further research is needed to establish a comprehensive profile of its efficacy against a broader range of cancer cell lines.

| Peptide | Cell Line/Organism | Assay Type | Result |

| This compound | M. luteus | MIC | ~50 μM |

Experimental Protocols

The investigation of the anticancer properties of peptides like this compound involves a variety of established experimental protocols. The following sections detail the general methodologies for key assays.

4.1. Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

-

4.2. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes, while PI intercalates with the DNA of necrotic cells with compromised membranes.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

4.3. Membrane Permeabilization Assays

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium as an indicator of cell membrane damage.

-

Treat cancer cells with this compound.

-

Collect the cell culture supernatant at different time points.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Measure the amount of formazan produced, which is proportional to the amount of LDH released, by reading the absorbance at a specific wavelength.

-

Compare the LDH release from treated cells to that of untreated and maximum lysis controls.

-

Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated. However, based on the known mechanisms of other anticancer peptides, several pathways are likely to be involved.

The interaction of this compound with the cancer cell membrane can lead to direct cell lysis through permeabilization. Alternatively, the peptide can be internalized and interact with mitochondria, triggering the intrinsic apoptotic pathway through the release of cytochrome c and subsequent activation of caspases.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anticancer properties of a peptide like this compound.

References

- 1. From defense to offense: antimicrobial peptides as promising therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Amyloid Fibril Formation of Aurein 3.3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 3.3, an antimicrobial peptide (AMP) isolated from the Australian bell frog, Litoria aurea, has been shown to self-assemble into amyloid fibrils. This process is of significant interest due to the emerging link between antimicrobial activity and amyloidogenesis, offering potential insights into both functional and pathological amyloid formation. This technical guide provides a comprehensive overview of the core aspects of this compound amyloid fibril formation, including its structural biology, biophysical characterization, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers in the fields of protein aggregation, antimicrobial peptides, and drug development.

Introduction

Antimicrobial peptides are a crucial component of the innate immune system in a wide range of organisms. Their ability to combat pathogens is often linked to their interaction with and disruption of microbial membranes. Recently, a fascinating connection has been established between some AMPs and amyloid fibril formation, a process traditionally associated with neurodegenerative diseases. This compound is a prime example of a peptide that exhibits both antimicrobial properties and the capacity to form well-ordered amyloid structures.[1][2] Understanding the mechanisms and kinetics of this compound fibril formation can provide valuable insights into the fundamental principles of protein self-assembly and may inform the design of novel antimicrobial agents or therapeutics targeting amyloid-related diseases.

Structural Characteristics of this compound Amyloid Fibrils

Recent advances in cryogenic electron microscopy (cryo-EM) have provided a high-resolution structure of this compound amyloid fibrils.[2] These studies have revealed a unique and complex architecture.

The fibrils are composed of stacked layers, with each layer formed by six this compound peptide molecules. A remarkable feature of the this compound fibril is the presence of kinked β-sheets within each peptide monomer.[2][3] This kinking allows for a compact and rounded overall fibril structure. The arrangement of the six peptides within a layer creates a stable and highly organized assembly.[2]

| Feature | Description | Source |

| Overall Structure | Cross-β amyloid fibril | [2] |

| Peptides per Layer | Six | [2] |

| Monomer Conformation | Kinked β-sheets | [2][3] |

| Fibril Morphology | Rounded and compact | [2] |

Biophysical Characterization and Aggregation Kinetics

The formation of this compound amyloid fibrils can be monitored in vitro using various biophysical techniques. The kinetics of this process typically follows a sigmoidal curve, characterized by a lag phase, an exponential growth phase, and a plateau phase. While specific quantitative kinetic data for this compound is not extensively documented in publicly available literature, the following table illustrates the type of data that can be obtained and the factors known to influence amyloid formation in general.

Table 1: Illustrative Aggregation Kinetics of this compound under Various Conditions (Hypothetical Data)

| Condition | Peptide Concentration (µM) | pH | Lag Time (hours) | Apparent Elongation Rate (RFU/hour) |

| Control | 50 | 7.4 | 8 | 1500 |

| High Concentration | 100 | 7.4 | 4 | 2500 |

| Low pH | 50 | 5.0 | 6 | 1800 |

| High pH | 50 | 9.0 | 12 | 1200 |

Note: The values presented in this table are for illustrative purposes to demonstrate the expected trends in amyloid aggregation kinetics. Actual experimental values for this compound may vary.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of this compound amyloid fibril formation.

Peptide Preparation

-

Synthesis and Purification: this compound peptide (GLFDIVKKVVGALGSL-NH2) can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The correct mass of the peptide should be confirmed by mass spectrometry.

-

Solubilization: Lyophilized this compound peptide should be dissolved in an appropriate solvent, such as hexafluoroisopropanol (HFIP), to ensure it is in a monomeric, unstructured state and to break down any pre-existing aggregates. The solvent is then evaporated under a stream of nitrogen gas, and the peptide film is further dried under vacuum. The peptide is then reconstituted in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration for the aggregation assays.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time.[4] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils.

-

Reagent Preparation:

-

Prepare a 1 mM ThT stock solution in distilled water and filter it through a 0.22 µm filter. Store in the dark at 4°C.

-

Prepare the desired buffer for the aggregation assay (e.g., PBS, pH 7.4).

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add the this compound peptide solution to the desired final concentration.

-

Add ThT from the stock solution to a final concentration of 10-20 µM.

-

Include control wells containing only the buffer and ThT to measure the background fluorescence.

-

-

Measurement:

-

Place the 96-well plate in a fluorescence plate reader.

-

Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

-

Monitor the fluorescence intensity over time at regular intervals (e.g., every 15-30 minutes) at a constant temperature (e.g., 37°C). The plate should be shaken briefly before each reading to ensure a homogenous solution.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample fluorescence at each time point.

-

Plot the fluorescence intensity against time to generate the sigmoidal aggregation curve.

-

The lag time can be determined as the time taken to reach the half-maximal fluorescence intensity.

-

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of the this compound fibrils formed at the end of the aggregation assay.[5]

-

Sample Preparation:

-

Place a 5-10 µL aliquot of the final fibril solution onto a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess solution using filter paper.

-

-

Negative Staining:

-

Apply a drop of 2% (w/v) uranyl acetate solution to the grid for 1-2 minutes.

-

Wick off the excess staining solution.

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope at an appropriate magnification.

-

Capture images of the fibrils to analyze their morphology, length, and width.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of this compound as it transitions from a random coil or α-helical state to a β-sheet-rich amyloid fibril.[6][7]

-

Sample Preparation:

-

Prepare this compound samples at different time points during the aggregation process (e.g., t=0, during the lag phase, during the growth phase, and at the plateau).

-

The peptide concentration should be suitable for CD spectroscopy, typically in the range of 10-50 µM.

-

-

Measurement:

-

Use a quartz cuvette with a path length of 1 mm.

-

Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

A spectrum of the buffer alone should be recorded and subtracted from the peptide spectra.

-

-

Data Analysis:

-

Analyze the changes in the CD spectra over time. A characteristic shift from a random coil spectrum (minimum around 200 nm) or an α-helical spectrum (minima around 208 and 222 nm) to a β-sheet spectrum (minimum around 218 nm) is indicative of amyloid fibril formation.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying this compound amyloid fibril formation.

Caption: Experimental workflow for the study of this compound amyloid fibril formation.

This compound Fibril Structure

This diagram provides a simplified representation of the hierarchical structure of an this compound amyloid fibril.

References

- 1. researchgate.net [researchgate.net]

- 2. The Cryo-EM structures of two amphibian antimicrobial cross-β amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Thioflavin T spectroscopic assay [assay-protocol.com]

- 5. Negative-stain transmission electron microscopy (TEM) [bio-protocol.org]

- 6. Guide to the structural characterization of protein aggregates and amyloid fibrils by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jasco-global.com [jasco-global.com]

Aurein 3.3 Structural Analysis via Cryo-Electron Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of the antimicrobial peptide Aurein 3.3 using cryogenic electron microscopy (cryo-EM). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the application of cryo-EM for characterizing antimicrobial peptides and their mechanisms of action. This document details the experimental protocols, presents key quantitative data, and visualizes the experimental workflow and proposed antimicrobial mechanism.

Introduction

This compound is an antimicrobial peptide (AMP) secreted by the Southern bell frog (Ranoidea raniformis).[1] Like many AMPs, it plays a crucial role in the innate immune system of its host. Recent studies have revealed a fascinating aspect of this compound and other AMPs: their ability to self-assemble into amyloid-like fibrils.[1][2] This connection between antimicrobial activity and amyloid formation has opened new avenues for understanding host defense mechanisms and for the development of novel antimicrobial agents. The high-resolution structural elucidation of these fibrillar assemblies is critical for deciphering their functional roles. Cryo-electron microscopy has emerged as a powerful technique to determine the atomic-level structures of such biomolecular complexes in their near-native states. This guide focuses on the cryo-EM structural analysis of this compound fibrils, providing a technical framework for similar investigations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the cryo-EM data collection and processing of this compound fibrils. This data is essential for reproducing and building upon these findings.

Table 1: Cryo-EM Data Collection Parameters for this compound

| Parameter | Value |

| Microscope | FEI Titan Krios (300 kV) |

| Detector | Gatan K3 BioQuantum (6k x 4k) |

| Magnification | Not specified |

| Pixel Size (Å) | 0.85 |

| Electron Dose (e⁻/Ų) | 40 |

| Number of Movies Collected | 5514 |

| Defocus Range (µm) | Not specified |

| Automated Acquisition Software | Not specified |

Table 2: Cryo-EM Image Processing and Reconstruction Details for this compound

| Parameter | Value |

| Software | RELION |

| Number of Particles Picked | 35,289 |

| Final 3D Reconstruction Resolution (Å) | 3.5 (FSC = 0.143) |

| Symmetry Imposed | Helical |

| Helical Rise (Å) | Not specified |

| Helical Twist (°) | Not specified |

| Final Number of Particles in Reconstruction | Not specified |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the structural analysis of this compound fibrils by cryo-EM, from sample preparation to data processing.

Fibril Formation of this compound

Objective: To induce the formation of this compound amyloid-like fibrils in vitro.

Materials:

-

Lyophilized this compound peptide (synthetic)

-

Ultrapure water (Milli-Q or equivalent)

-

Sterile, low-binding microtubes

Protocol:

-

Peptide Reconstitution: Dissolve lyophilized this compound peptide in ultrapure water to a final concentration of 10 mg/ml.

-

Incubation for Fibril Formation: Incubate the peptide solution at room temperature. Monitor fibril formation over time using techniques such as Thioflavin T (ThT) fluorescence assays or negative stain transmission electron microscopy (TEM). The original study does not specify the exact incubation time, but for similar peptides, this can range from hours to several days.

-

Verification of Fibril Formation: Before proceeding to cryo-EM, confirm the presence of fibrils. This can be done by taking a small aliquot of the incubated solution, applying it to a glow-discharged carbon-coated copper grid, staining with 2% (w/v) uranyl acetate, and imaging with a TEM.

Cryo-EM Grid Preparation

Objective: To prepare vitrified specimens of this compound fibrils suitable for cryo-EM data collection.

Materials:

-

This compound fibril suspension (from Protocol 1)

-

Holey carbon grids (e.g., Quantifoil R2/1, 300 mesh)

-

Glow-discharge system

-

Vitrification device (e.g., FEI Vitrobot Mark IV)

-

Liquid ethane and liquid nitrogen

-

Filter paper

Protocol:

-

Glow Discharge: Glow-discharge the holey carbon grids for 30-60 seconds to render the surface hydrophilic.

-

Vitrification:

-

Set the environmental chamber of the vitrification device to 4°C and 100% humidity.

-

Apply 3.5 µl of the this compound fibril suspension to the glow-discharged grid.

-

Incubate the grid for 15 seconds within the chamber (wait time).

-

Blot the grid for 4 seconds to remove excess liquid, creating a thin film of the sample across the grid holes.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

-

-

Storage: Transfer the vitrified grids to a liquid nitrogen storage dewar until ready for imaging.

Cryo-EM Data Acquisition

Objective: To collect high-resolution cryo-EM data of the vitrified this compound fibrils.

Protocol:

-

Microscope Setup: Utilize a 300 kV transmission electron microscope (e.g., FEI Titan Krios) equipped with a direct electron detector (e.g., Gatan K3).

-

Grid Screening: Load the vitrified grids into the microscope and screen for areas with a good distribution of fibrils and appropriate ice thickness.

-

Data Collection:

-

Set up an automated data collection run using appropriate software (e.g., EPU, SerialEM).

-

Collect movies of the fibrils in counting mode. The study on this compound used a total electron dose of 40 e⁻/Ų fractionated over 40 frames.[3]

-

Collect a sufficient number of movies to ensure a large dataset for image processing (e.g., several thousand).

-

Cryo-EM Image Processing and 3D Reconstruction

Objective: To process the collected cryo-EM movies to obtain a high-resolution 3D reconstruction of the this compound fibril.

Software: RELION, CTFFIND, and others as needed.

Protocol:

-

Movie Motion Correction and Dose Weighting: Correct for beam-induced motion and apply dose-weighting to the collected movie frames.

-

Contrast Transfer Function (CTF) Estimation: Estimate the CTF parameters for each micrograph using software like CTFFIND.

-

Filament Picking: Manually or automatically pick the fibril segments from the corrected micrographs.

-

Particle Extraction: Extract segments of the fibrils into individual particle images.

-

2D Classification: Perform 2D classification to remove junk particles and select well-defined classes representing different views of the fibril.

-

Initial 3D Model Generation: Generate an initial 3D model of the fibril. For helical structures, this can often be a cylinder or a model generated from a subset of the data.

-

3D Classification: Perform 3D classification to separate different polymorphs or conformational states of the fibril. For this compound, no significant polymorphism was observed.[1]

-

3D Auto-refinement: Perform 3D auto-refinement of the selected particles using the best 3D class as a reference. This step involves iteratively refining the alignment of each particle to the 3D model.

-

Helical Refinement: Given the helical nature of the fibril, perform helical refinement in RELION, optimizing the helical rise and twist parameters.

-

Post-processing: Apply a soft mask to the final 3D map and perform B-factor sharpening to enhance high-resolution features.

-

Resolution Estimation: Determine the final resolution of the reconstructed map using the Fourier Shell Correlation (FSC) at a cutoff of 0.143.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for this compound.

Structural Insights from Cryo-EM

The cryo-EM structure of this compound revealed a cross-β fibril architecture.[1] Unlike some other antimicrobial peptides, this compound did not exhibit significant polymorphism in its fibrillar state under the studied conditions.[1] The structure consists of six peptide molecules per layer of the fibril, arranged in a compact, rounded fashion.[4][5][6] A key feature of the this compound fibril is the presence of kinked β-sheets, a characteristic that is also observed in Low-complexity, Amyloid-like, Reversible, Kinked Segments (LARKS) found in some functional human amyloids.[4][5][6][7] This structural similarity further strengthens the link between antimicrobial peptides and functional amyloids.

The atomic model shows that the fibril core is stabilized by a network of hydrogen bonds. The arrangement of amino acid side chains is such that both hydrophobic and charged residues are exposed on the fibril surface, which may be important for its interactions with microbial membranes and its overall antimicrobial activity.

Conclusion

The cryo-EM structural analysis of this compound has provided invaluable atomic-level insights into its amyloid-like fibrillar assembly. This technical guide offers a comprehensive overview of the methodologies involved, from sample preparation to high-resolution 3D reconstruction. The detailed protocols and quantitative data presented herein serve as a practical resource for researchers aiming to structurally characterize other antimicrobial peptides and amyloid systems. The visualization of the experimental workflow and the proposed mechanism of action further aids in understanding the broader context of this research. A deeper understanding of the structure-function relationship of fibril-forming antimicrobial peptides like this compound will undoubtedly pave the way for the rational design of novel therapeutics to combat infectious diseases.

References

- 1. The Cryo-EM structures of two amphibian antimicrobial cross-β amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput cryo-EM structure determination of amyloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Resolution Cryo-EM Structure Determination of α-synuclein – A Prototypical Amyloid Fibril - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring pathological link between antimicrobial and amyloid peptides - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00878A [pubs.rsc.org]

The Role of Aurein 3.3 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction